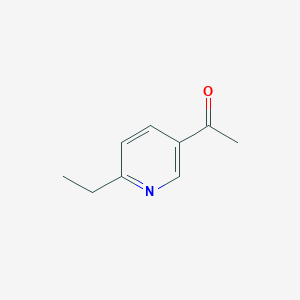

1-(6-ethylpyridin-3-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-ethylpyridin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-9-5-4-8(6-10-9)7(2)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIWTLNXGHIQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 1 6 Ethylpyridin 3 Yl Ethan 1 One and Analogs

Established Synthetic Routes for Pyridyl Ethanones

The construction of pyridyl ethanones can be achieved through several established synthetic routes, each with its own advantages and limitations. These methods often involve the formation of a carbon-carbon bond between the pyridine (B92270) ring and an acetyl group or a precursor.

Friedel-Crafts acylation is a classic method for the synthesis of aryl ketones. masterorganicchemistry.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comorganic-chemistry.org For the synthesis of pyridyl ethanones, this approach is challenging because pyridine is an electron-deficient heterocycle and tends to deactivate the catalyst by forming a complex with the Lewis acid. youtube.com Furthermore, the nitrogen atom in the pyridine ring is susceptible to acylation, leading to the formation of a more electron-deficient pyridinium (B92312) salt, which further hinders the desired C-acylation. youtube.com

Despite these challenges, modified Friedel-Crafts conditions have been developed. For instance, the acylation of imidazo[1,2-a]pyridines at the C-3 position has been achieved using aluminum chloride as a catalyst, offering a cost-effective method. nih.gov Research has also shown that the regioselectivity of Friedel-Crafts acylation on indole (B1671886) derivatives, which share some electronic similarities with pyridines, can be influenced by the choice of solvent and the reactivity of the acylating agent. clockss.org

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the functionalization of pyridine rings, particularly when the ring is substituted with a good leaving group, such as a halogen. sci-hub.se Pyridine undergoes nucleophilic aromatic substitution preferably at the 2- and 4-positions because the intermediate anion is stabilized by delocalization of the negative charge onto the nitrogen atom. vaia.com

The reactivity of halopyridines in SNAr reactions is dependent on the nature of the halogen, with the reactivity order often being F > Cl > Br > I, although this can be influenced by the nucleophile. sci-hub.se For example, the reaction of 2-halopyridines with sulfur nucleophiles shows a reactivity trend of I > Br > Cl > F, suggesting that the carbon-halogen bond cleavage is the rate-determining step. sci-hub.se In contrast, reactions with oxygen nucleophiles can follow the more typical SNAr reactivity order. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for these substitutions. sci-hub.se

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. acs.orgnobelprize.org These reactions offer mild conditions and high functional group tolerance, making them suitable for the synthesis of complex molecules, including pyridyl ethanones. acs.orgnobelprize.orgnih.gov

The α-arylation of ketones is a powerful method for constructing C-C bonds. Palladium-catalyzed α-arylation of ketones has been developed for a wide range of substrates, including those with heterocyclic components. chemicalbook.commsu.edunih.gov This methodology allows for the coupling of ketones with aryl halides or triflates. msu.edu For instance, 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an analog of the target compound, can be synthesized via a substitution reaction between 5-acetyl-2-methylpyridine (B16504) and 4-bromophenylmethylsulfone, catalyzed by a palladium complex with a Xantphos ligand. chemicalbook.com The reaction proceeds in high yield under an inert atmosphere. chemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|---|---|---|

| 5-Acetyl-2-methylpyridine | 4-Bromophenylmethylsulfone | Pd(acac)₂ | Xantphos | K₃PO₄ | NMP | 100 °C | 18 h | 91% |

The success of palladium-catalyzed cross-coupling reactions often hinges on the choice of ligand and catalyst system. acs.orgnih.govmsu.edu For Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, various palladium precursors and phosphine (B1218219) ligands have been investigated. libretexts.orgorganic-chemistry.org Electron-rich and bulky phosphine ligands are often employed to enhance the catalytic activity. libretexts.org The coordination of the pyridine nitrogen to the palladium center can be a key factor for an efficient reaction. acs.orgnih.gov

Highly stable and active palladium-phosphine catalysts have been developed for the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including those with basic nitrogen atoms that can inhibit the catalyst. organic-chemistry.org The use of specialized ligands, such as dialkylbiphenylphosphines, allows for the efficient coupling of heteroaryl halides with heteroaryl boronic acids. organic-chemistry.org

| Coupling Type | Pyridine Substrate | Coupling Partner | Catalyst System | Key Feature | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2-Pyridyl esters | Organoboron compounds | Palladium catalyst | Coordination of pyridine nitrogen to Pd is crucial. acs.orgnih.gov | acs.orgnih.gov |

| α-Arylation | 5-Acetyl-2-methylpyridine | 4-Bromophenylmethylsulfone | Pd(acac)₂/Xantphos | High yield synthesis of a ketone analog. chemicalbook.com | chemicalbook.com |

| Suzuki-Miyaura | Aminoheteroaryl halides | Heteroaryl boronic acids | Pd/dialkylbiphenylphosphine | Catalyst not inhibited by basic aminopyridines. organic-chemistry.org | organic-chemistry.org |

The synthesis of pyridyl ethanones can also be achieved through the oxidation of suitable precursor molecules. For example, the oxidation of an ethyl group on the pyridine ring can yield the desired acetyl group. The oxidation of 2-ethylpyridine (B127773) to 2-acetylpyridine (B122185) can be accomplished through catalytic air oxidation in the liquid phase. nih.gov Another method involves the use of tert-butyl hydroperoxide as the oxidant. nih.gov

For the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a final oxidation step using hydrogen peroxide catalyzed by sodium tungstate (B81510) is employed in some industrial processes. google.comgoogle.com Improvements to this process involve the use of a mixture of peracetic acid and hydrogen peroxide in the presence of sodium tungstate and an acid. google.comgoogle.com

Reductive Transformations for Functional Group Interconversion

Reductive transformations are fundamental in the synthesis of 1-(6-ethylpyridin-3-yl)ethan-1-one and its analogs, allowing for the strategic interconversion of functional groups. imperial.ac.uk These reactions are crucial for converting precursor molecules into the desired ethanone (B97240) structure or for modifying the final product to create various analogs.

A common reductive transformation involves the reduction of a carbonyl group, such as a ketone or aldehyde, to an alcohol. For instance, the ethanone group of 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (B1323400) can be reduced to an alcohol using reducing agents like lithium aluminum hydride. Similarly, the reduction of esters can yield primary alcohols. imperial.ac.uk Another significant application of reduction is in the conversion of nitriles and azides to primary amines, which can be essential for building certain analog structures. vanderbilt.edu

The choice of reducing agent is critical and depends on the specific functional group to be reduced and the presence of other sensitive groups in the molecule. Common reducing agents include:

Lithium aluminum hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing most carbonyl-containing functional groups. imperial.ac.uk

Sodium borohydride (B1222165) (NaBH₄): A milder reducing agent, often used for the selective reduction of aldehydes and ketones.

Diisobutylaluminium hydride (DIBAL-H): Can be used for the reduction of esters to aldehydes at low temperatures. imperial.ac.uk

Catalytic Hydrogenation: Often employing catalysts like palladium on carbon (Pd/C), this method is effective for reducing various functional groups, including the conversion of a carbonyl group to an alcohol.

These reductive processes are integral to functional group interconversion strategies, providing versatile pathways for the synthesis of complex pyridine derivatives. ub.edumit.edu

Mechanistic Studies of Synthetic Transformations

The synthesis of this compound and related compounds often proceeds through several key intermediates. For instance, in the synthesis of a related compound, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone, which is an intermediate for the drug Etoricoxib, several intermediates are formed. google.com One common synthetic route involves the coupling of 5-acetyl-2-methylpyridine with 4-bromophenyl methyl sulfone. chemicalbook.com The reaction mechanism likely involves the formation of an organopalladium intermediate through oxidative addition of the palladium catalyst to the aryl bromide. This is followed by transmetalation with a deprotonated form of the acetylpyridine and subsequent reductive elimination to yield the final product.

The investigation of these intermediates is often carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry. The isolation and characterization of these transient species provide valuable insights into the reaction pathway and help in identifying potential side reactions.

The study of reaction kinetics and thermodynamics provides a quantitative understanding of the factors that govern the rate and equilibrium of the synthetic transformations. nih.gov Pre-steady-state kinetic studies can be employed to dissect individual steps of the reaction mechanism, such as the rates of substrate binding, product formation, and catalyst turnover. nih.gov

Process Intensification and Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on process intensification and the application of green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. mdpi.commdpi.comresearchgate.net

The choice of solvent and the optimization of reaction conditions are critical for enhancing the efficiency and sustainability of the synthesis of this compound and its analogs. numberanalytics.com Solvents play a crucial role in dissolving reactants, stabilizing intermediates, and influencing reaction rates and selectivity. Green chemistry principles advocate for the use of safer and more environmentally benign solvents. In the synthesis of related compounds, solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and various alcohols have been employed. google.comchemicalbook.comgoogle.com The selection of the optimal solvent often involves a trade-off between reaction performance and environmental impact.

Reaction condition optimization involves systematically varying parameters such as temperature, pressure, and catalyst loading to maximize yield and minimize reaction time. For example, in a palladium-catalyzed synthesis of a related ethanone, the reaction was conducted at 85°C for 20 hours. google.com Optimization studies might explore the use of microwave irradiation to accelerate reaction rates or the implementation of continuous flow reactors for improved heat and mass transfer, leading to better process control and safety. ethz.ch

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that focuses on maximizing the incorporation of all atoms from the reactants into the final product. numberanalytics.comacs.orgepa.gov Reactions with high atom economy are inherently more efficient and generate less waste. numberanalytics.com

Strategies to improve atom economy in the synthesis of this compound and its analogs include:

Catalytic Reactions: The use of catalysts, such as the palladium catalysts in cross-coupling reactions, is a key strategy for improving atom economy as they are used in small amounts and can be recycled. numberanalytics.com

Reaction Design: Choosing reaction pathways that minimize the formation of byproducts is crucial. For example, addition reactions are generally more atom-economical than substitution or elimination reactions.

Table of Reaction Parameters:

| Parameter | Value/Condition | Reference |

| Catalyst | Palladium(II) acetylacetonate (B107027) (Pd(acac)₂) | chemicalbook.com |

| Ligand | 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) | chemicalbook.com |

| Base | Potassium phosphate (B84403) (K₃PO₄) | chemicalbook.com |

| Solvent | 1-methyl-pyrrolidin-2-one (NMP) | chemicalbook.com |

| Temperature | 100 °C | chemicalbook.com |

| Reaction Time | 18 hours | chemicalbook.com |

Advanced Characterization Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 1-(6-ethylpyridin-3-yl)ethan-1-one, a combination of one-dimensional and multi-dimensional NMR experiments would be essential to unambiguously assign the chemical shifts of all proton (¹H) and carbon-¹³ (¹³C) nuclei.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To decipher the intricate spin systems within the molecule, a series of 2D NMR experiments are required.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For the ethyl group, it would show a correlation between the methyl and methylene (B1212753) protons. On the pyridine (B92270) ring, it would identify adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. lgcstandards.com It would definitively link each proton signal to its corresponding carbon atom, for instance, the acetyl methyl protons to their carbon, and the aromatic protons to their respective ring carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the molecular skeleton. For example, correlations would be expected between the acetyl carbonyl carbon and the acetyl methyl protons, as well as with the adjacent aromatic proton. Similarly, the protons of the ethyl group would show correlations to the pyridine ring carbons.

A hypothetical data table for the expected NMR assignments is presented below.

| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Predicted HMBC Correlations (C to H) |

| 1 | ~197 | - | H-2, H-5, H-7 |

| 2 | ~26 | 2.6 (s, 3H) | C-1, C-4 |

| 3 | ~135 | - | H-5, H-7 |

| 4 | ~150 | 9.1 (d) | C-2, C-6, C-8 |

| 5 | ~137 | 8.2 (dd) | C-3, C-7, C-9 |

| 6 | ~123 | 7.4 (d) | C-4, C-8 |

| 7 | ~162 | - | H-5, H-9 |

| 8 | ~25 | 2.8 (q, 2H) | C-6, C-7, C-10 |

| 9 | ~14 | 1.3 (t, 3H) | C-8 |

Table 1: Hypothetical NMR Data for this compound. Note: These are estimated values and would require experimental verification.

Elucidation of Conformational Preferences in Solution

The rotational freedom around the single bonds, specifically the bond between the pyridine ring and the acetyl group, and the bond between the ring and the ethyl group, allows for different conformational preferences. The relative orientation of the acetyl group with respect to the pyridine ring is of particular interest. Nuclear Overhauser Effect (NOE) spectroscopy, through 1D NOE or 2D NOESY/ROESY experiments, would provide insights into the through-space proximity of protons, helping to determine the predominant conformation in solution.

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. spectrabase.com

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption band in the IR spectrum, typically around 1680-1700 cm⁻¹, is characteristic of the aryl ketone carbonyl group.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and acetyl groups would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: Vibrations of the pyridine ring would result in a series of bands in the 1400-1600 cm⁻¹ region.

C-C Stretches and Bending Vibrations: The region below 1400 cm⁻¹ would contain a complex pattern of signals corresponding to various single bond stretches and bending modes.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-C backbone, which may be weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Aromatic C-H Stretch | 3100-3000 | IR/Raman |

| Aliphatic C-H Stretch | 3000-2850 | IR/Raman |

| C=O Stretch | 1700-1680 | IR |

| C=N/C=C Ring Stretches | 1600-1400 | IR/Raman |

| CH₃/CH₂ Bending | 1470-1370 | IR/Raman |

| C-C Stretch | 1200-800 | IR/Raman |

Table 2: Expected Key Vibrational Frequencies for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of this compound (C₉H₁₁NO), which is 149.08406.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The resulting fragmentation pattern is a valuable tool for structural confirmation. Key expected fragmentation pathways for this molecule include:

Alpha-cleavage: Loss of the methyl radical (•CH₃) from the acetyl group to form a stable acylium ion, which would be a prominent peak.

McLafferty Rearrangement: While less common for aromatic ketones, it is a possibility to consider.

Cleavage at the Ethyl Group: Fragmentation of the ethyl group, leading to the loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄).

Ring Fragmentation: Cleavage of the pyridine ring itself.

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₉H₁₁NO]⁺ | 149 |

| [M-CH₃]⁺ | [C₈H₈NO]⁺ | 134 |

| [M-C₂H₅]⁺ | [C₇H₆NO]⁺ | 120 |

| [C₆H₄NCO]⁺ | Pyridyl acylium ion | 106 |

Table 3: Plausible Mass Spectrometry Fragments for this compound.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

Analysis of Crystal Packing and Hydrogen Bonding Networks

X-ray crystallography would also reveal how the molecules pack together in the crystal lattice. nih.gov This includes the identification of any intermolecular interactions, such as hydrogen bonds (e.g., C-H···O or C-H···N interactions), π-π stacking between the pyridine rings, or van der Waals forces. These interactions are fundamental to understanding the physical properties of the solid material. The analysis would detail the geometry and strength of these interactions, providing a complete picture of the supramolecular architecture.

Polymorphism Studies and Their Impact on Crystalline Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties such as solubility, melting point, and stability.

A thorough review of existing scientific databases and literature indicates that specific polymorphism studies for this compound have not been reported. Research on this compound has primarily centered on its synthesis and its role as an intermediate in the creation of more complex molecules. The investigation of its solid-state properties, including the identification and characterization of potential polymorphs, remains an unexplored area of research.

Should such studies be undertaken, they would likely employ techniques such as:

X-ray Powder Diffraction (XRPD): To identify different crystalline phases.

Differential Scanning Calorimetry (DSC): To detect thermal transitions that can indicate the presence of different polymorphs.

Thermogravimetric Analysis (TGA): To study the thermal stability of different crystalline forms.

Single-Crystal X-ray Diffraction: To provide definitive structural information for individual polymorphs.

Without experimental data, it is not possible to present a table of polymorphic forms or their specific properties for this compound.

Determination of Absolute Configuration (if chiral derivatives are studied)

The structure of this compound itself is achiral. However, if derivatives of this compound were synthesized to contain a chiral center, determining the absolute configuration of that center would be essential for understanding its stereospecific interactions. For instance, reduction of the ketone group to a secondary alcohol would create a chiral center.

Currently, there is no available research in the public domain that focuses on the synthesis of chiral derivatives of this compound and the subsequent determination of their absolute configuration. Methods that could be used for such a determination include:

Chiral High-Performance Liquid Chromatography (HPLC): For the separation of enantiomers.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): Spectroscopic techniques that are sensitive to chirality.

Single-Crystal X-ray Diffraction of a chiral derivative or a co-crystal with a known chiral molecule: This method, often referred to as the Flack or Bijvoet method, provides an unambiguous determination of the absolute configuration.

Given the lack of studies on chiral derivatives of this compound, no data on absolute configuration can be presented.

Role As a Key Synthetic Intermediate and Precursor in Chemical Synthesis

Applications in the Synthesis of Heterocyclic Compounds

The structural framework of 1-(6-ethylpyridin-3-yl)ethan-1-one is a foundational element for the synthesis of a diverse array of heterocyclic compounds. Its utility extends from being a precursor to variously substituted pyridines to facilitating the formation of intricate fused heterocyclic systems.

The acetyl group of this compound serves as a versatile handle for the introduction of various functionalities onto the pyridine (B92270) ring. For instance, it can undergo reactions at the α-position to the carbonyl group, as well as condensation reactions, to yield a wide range of substituted pyridine derivatives.

A notable example of the synthetic utility of the analogous methyl-substituted compound, 1-(6-methylpyridin-3-yl)ethanone, is its role in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate for the COX-2 inhibitor, Etoricoxib. This transformation highlights the ability of the acetyl group to undergo substitution, paving the way for the introduction of complex aryl groups.

Furthermore, the ketone functionality can be a starting point for the synthesis of other pyridine-containing structures. For example, the homocoupling of related bromo-acetylpyridine derivatives has been used to construct bipyridine ligands, which are important in supramolecular chemistry.

The reactivity of the acetylpyridine moiety is instrumental in the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. The ketone and the adjacent pyridine ring can participate in cyclization reactions to form bicyclic and polycyclic structures.

One common strategy involves the condensation of the acetyl group with other reagents to form an intermediate that subsequently cyclizes. For instance, multicomponent reactions involving acetylpyridines can lead to the formation of complex heterocyclic scaffolds like imidazo[1,2-a]pyridines in a single pot. These reactions are highly valued for their efficiency and ability to generate molecular diversity. The synthesis of thiazolidines and spirothiazolidines from hydrazones of related imidazo[1,2-a]pyridine (B132010) derivatives further illustrates the utility of these building blocks in creating fused systems.

Integration into Complex Organic Molecule Construction

The utility of this compound extends beyond the synthesis of simple heterocycles to its integration into the assembly of more complex organic molecules. Its structure provides a robust platform for multi-step synthetic strategies, serving as a foundational building block for new chemical entities.

In multi-step syntheses, a starting material's ability to undergo a series of transformations without degradation is crucial. The stability of the pyridine ring in this compound, coupled with the versatile reactivity of the ketone, makes it a reliable component in lengthy synthetic sequences.

The synthesis of the Etoricoxib intermediate from 1-(6-methylpyridin-3-yl)ethanone is a prime example of its application in a multi-step process. This synthesis involves a palladium-catalyzed coupling reaction to form a new carbon-carbon bond, a common and powerful tool in modern organic synthesis. The conditions for such reactions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields.

Table 1: Exemplary Reaction Conditions for the Synthesis of a Key Intermediate from a 1-(6-Alkylpyridin-3-yl)ethanone Analog

| Parameter | Condition | Reference |

| Starting Material | 1-(6-methylpyridin-3-yl)ethanone | |

| Reagent | 1-bromo-4-(methylsulfonyl)benzene | |

| Catalyst | Palladium(II) acetate | |

| Ligand | Xantphos | |

| Base | Potassium phosphate (B84403) | |

| Solvent | N,N-dimethylformamide | |

| Temperature | 85 °C | |

| Yield | High |

This table is based on the synthesis of an analog and is intended to be representative of the potential synthetic routes for the title compound.

The pyridine scaffold is a privileged structure in medicinal chemistry, and as such, this compound is a valuable building block for the discovery of new chemical entities. Its structure can be elaborated and modified to generate libraries of compounds for screening in various biological assays.

The synthesis of 3,4-dihydro-2(1H)-pyridones, which are themselves important synthetic precursors, can be achieved from building blocks containing the pyridine motif. These compounds can then be further transformed into a variety of other heterocyclic structures. The ability to readily access such diverse molecular frameworks is essential in the early stages of drug discovery and development.

Design and Synthesis of Analogs and Derivatives

The structural features of this compound allow for the rational design and synthesis of a wide array of analogs and derivatives. The ethyl group at the 6-position of the pyridine ring and the acetyl group at the 3-position are both sites that can be readily modified.

For instance, the ethyl group could potentially be further functionalized, although this is generally less common than reactions involving the more reactive acetyl group. The ketone of the acetyl group is a prime target for a multitude of chemical transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol (B89426) condensations to extend the carbon chain.

The synthesis of analogs of the related 1-(6-methylpyridin-3-yl)ethanone has been explored, for example, in the context of preparing derivatives for biological evaluation. The Suzuki coupling reaction is a versatile method for creating analogs by introducing different aryl or heteroaryl groups at the 2-position of the pyridine ring, starting from a halogenated precursor.

Structure-Reactivity Relationship Studies of Substituted Pyridyl Ethanones

The reactivity of substituted pyridyl ethanones is intrinsically linked to the electronic and steric nature of the substituents on the pyridine ring. The electron-withdrawing character of the pyridine nitrogen influences the reactivity of the acetyl group, making the α-protons acidic and amenable to deprotonation and subsequent reactions.

The alkyl group at the 6-position, such as the ethyl group in the title compound, can exert both electronic and steric effects. Electronically, the ethyl group is a weak electron-donating group, which can slightly modulate the electron density of the pyridine ring and the reactivity of the acetyl group compared to an unsubstituted analog. Sterically, the ethyl group can influence the approach of reagents to the neighboring nitrogen atom and the acetyl group, potentially affecting reaction rates and selectivities.

Conformationally Restricted Analogs for Mechanistic Probing

Conformationally restricted analogs are powerful tools for elucidating reaction mechanisms and understanding the bioactive conformations of molecules. By locking a flexible molecule into a specific spatial arrangement, researchers can gain insights into how its shape influences its properties and interactions.

In the context of pyridyl ethanones, creating conformationally restricted analogs could involve incorporating the ethyl and acetyl groups into a new ring system fused to the pyridine core. While no specific examples of conformationally restricted analogs of this compound have been reported in the literature, the principle has been applied to other pyridyl compounds, such as nicotine (B1678760) and anabasine, to study their interactions with neuronal acetylcholine (B1216132) receptors. nih.gov Such strategies could, in principle, be applied to investigate the role of the conformation of the acetyl group relative to the pyridine ring in the reactivity and potential biological activity of this compound.

Ligand Design and Coordination Chemistry

The pyridine nitrogen and the carbonyl oxygen of the acetyl group in pyridyl ethanones make them excellent candidates for use as ligands in coordination chemistry. These two atoms can act as a chelating unit, binding to a metal center to form stable complexes.

Synthesis of Pyridyl-Based Ligands

Pyridyl ethanones can serve as precursors for a wide variety of more complex ligands. For example, the acetyl group can be readily modified through reactions such as condensation with amines to form Schiff base ligands, or reduction to an alcohol followed by further functionalization. These modifications can introduce additional donor atoms, allowing for the synthesis of polydentate ligands capable of forming intricate coordination complexes.

An example of the versatility of pyridyl ethanones in ligand synthesis is the preparation of bipyridyl ligands, which are of great interest in supramolecular chemistry. nih.gov While not involving the title compound directly, these syntheses demonstrate the potential of the pyridyl ethanone (B97240) scaffold as a starting point for constructing elaborate ligand frameworks.

Metal Complex Formation and Characterization

The ability of pyridyl-based ligands to form complexes with a wide range of metal ions is well-documented. rsc.orgscielo.org.za The resulting metal complexes can exhibit interesting photophysical, catalytic, and biological properties. The specific nature of the alkyl substituent on the pyridine ring can influence the properties of the resulting metal complexes by modifying the ligand's steric bulk and electronic properties.

For instance, the formation of silver(I) complexes with pyridinyl imine ligands has been reported, where the electronic nature of substituents on the ligand influences the biological activity of the complexes. scielo.org.za Although research on metal complexes of ligands derived specifically from this compound is not available, the established principles of coordination chemistry suggest that it would readily form complexes with various transition metals. The characterization of such complexes would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy to determine their structure and properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 1-(6-ethylpyridin-3-yl)ethan-1-one and its analogs will likely pivot towards greener and more efficient chemical processes. Current synthetic routes may rely on classical methods that can be resource-intensive and generate significant waste. Future research should prioritize the development of novel and sustainable synthetic methodologies. This includes the exploration of catalytic systems that minimize the use of stoichiometric reagents, employ earth-abundant metals, and operate under milder reaction conditions.

Furthermore, the principles of atom economy will be paramount, designing reactions where the majority of the atoms from the reactants are incorporated into the final product. The use of alternative and renewable feedstocks, moving away from petroleum-based starting materials, will also be a critical area of investigation. Research into flow chemistry processes could offer significant advantages in terms of safety, scalability, and process control for the synthesis of this class of compounds.

Advanced Spectroscopic Techniques for Dynamic Process Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for optimizing synthetic protocols and uncovering new reactivity. Future research will benefit from the application of advanced spectroscopic techniques for real-time, in-situ monitoring of dynamic processes. Techniques such as Process Analytical Technology (PAT), including in-situ infrared (IR) and Raman spectroscopy, can provide invaluable data on reaction progress, the formation of intermediates, and the impact of various parameters on the reaction outcome.

These advanced methods allow for a deeper understanding of the reaction landscape, moving beyond traditional offline analysis. The data generated from these techniques can be used to develop robust kinetic models, leading to more efficient and controlled manufacturing processes for this compound and its derivatives.

Expansion of Computational Studies to Advanced Machine Learning Potentials

Computational chemistry offers a powerful lens through which to study the properties and reactivity of this compound at the molecular level. While traditional quantum chemical methods provide accurate data, they can be computationally expensive. The future of computational studies in this area lies in the expansion to advanced machine learning (ML) potentials. arxiv.org

ML potentials, trained on data from high-level quantum mechanical calculations, can offer a significant increase in computational efficiency while maintaining a high degree of accuracy. arxiv.orgarxiv.org This will enable the exploration of large chemical reaction networks, the prediction of synthesis pathways, and the in-silico screening of potential catalysts and derivatives. arxiv.org Lifelong ML potentials, which can be continuously updated with new data, will be particularly valuable for adapting to new chemical spaces and refining predictions. arxiv.org The development of user-friendly ML libraries will also make these powerful tools more accessible to a broader range of researchers. arxiv.org

Exploration of New Chemical Transformations and Reactivity Patterns

The core structure of this compound, featuring a pyridine (B92270) ring and a ketone functional group, presents a rich playground for exploring new chemical transformations. Future research should focus on systematically investigating the reactivity of this compound under a variety of conditions. This could involve exploring novel C-H activation strategies on the pyridine ring or the ethyl group, as well as investigating the diverse reactions of the ketone moiety.

For instance, exploring its participation in multicomponent reactions could lead to the rapid assembly of complex molecular architectures. The pyridine nitrogen also offers a site for quaternization, opening up avenues for the synthesis of novel ionic liquids or phase-transfer catalysts. Uncovering new reactivity patterns will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the chemistry of substituted pyridines.

Design and Synthesis of Further Chemically Significant Derivatives

The true potential of this compound may lie in its use as a scaffold for the design and synthesis of a diverse array of chemically significant derivatives. By systematically modifying the ethyl group, the acetyl moiety, and the pyridine ring, researchers can create libraries of new compounds with tailored properties.

For example, the ketone can be reduced to an alcohol, converted to an amine, or used as a handle for the introduction of more complex side chains. The pyridine ring can be further functionalized through electrophilic or nucleophilic substitution reactions. This systematic derivatization could lead to the discovery of molecules with interesting biological activities, material properties, or catalytic capabilities. The synthesis of a derivative, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, serves as an intermediate in the production of the pharmaceutical Etoricoxib, highlighting the potential of such derivatives. google.com

Mechanistic Insights into Potential Catalytic Applications

The nitrogen atom in the pyridine ring of this compound suggests its potential to act as a ligand in coordination chemistry and catalysis. Future research should delve into the design and synthesis of metal complexes incorporating this compound or its derivatives as ligands.

Detailed mechanistic studies of these potential catalysts will be crucial. This involves a combination of experimental techniques, such as kinetics and in-situ spectroscopy, and computational modeling to elucidate the catalytic cycle, identify key intermediates, and understand the factors governing catalyst activity and selectivity. Such fundamental mechanistic insights are essential for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

Q & A

What are the recommended synthetic routes for preparing 1-(6-ethylpyridin-3-yl)ethan-1-one with high purity?

Basic Research Question

The compound can be synthesized via Friedel-Crafts acylation, where an acetyl group is introduced to the pyridine ring. A modified approach involves using a pre-functionalized pyridine derivative (e.g., 6-ethylpyridine) and reacting it with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Monitoring reaction progress with thin-layer chromatography (TLC) ensures minimal byproducts .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern and acetyl group integration (e.g., carbonyl carbon at ~200 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₉H₁₁NO, theoretical m/z 149.0841).

- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1680 cm⁻¹) confirms the ketone group .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction with SHELXL refinement is recommended .

How can computational methods predict the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These studies reveal reactivity hotspots, such as the carbonyl oxygen’s nucleophilic susceptibility and the pyridine ring’s electrophilic character. Comparative analysis with analogs (e.g., 6-methyl or 6-chloro derivatives) highlights substituent effects on electronic properties .

What experimental strategies resolve contradictions in crystallographic data during structure determination?

Advanced Research Question

Discrepancies in X-ray data (e.g., poor refinement statistics or disordered atoms) require:

- Twinned Data Analysis : Use SHELXD/SHELXE to detect and model twinning.

- Thermal Motion Refinement : Anisotropic displacement parameters in SHELXL improve model accuracy.

- Validation Tools : Check for overfitting using R-free values and the I/σ(I) ratio .

How does the compound’s stability under varying conditions (pH, temperature) impact experimental design?

Advanced Research Question

Stability studies via accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC monitoring identify decomposition pathways. The compound’s hydrolytic susceptibility at the carbonyl group necessitates anhydrous storage. UV-Vis spectroscopy tracks photodegradation in light-exposed conditions .

What are the regulatory considerations for handling and storing this compound?

Basic Research Question

The compound’s CAS number (36357-38-7) and EINECS (252-995-8) must be documented for compliance. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation. Safety protocols include fume hood use, PPE (gloves, goggles), and spill containment measures .

How can this compound serve as a precursor in pharmaceutical or agrochemical research?

Advanced Research Question

The pyridine-acetyl motif is a versatile intermediate. Examples include:

- Pharmaceuticals : Functionalization via nucleophilic addition to the ketone for antimalarial or antiviral candidates.

- Agrochemicals : Coupling with heterocycles (e.g., triazoles) to develop herbicidal agents.

Validate bioactivity via in vitro assays (e.g., MIC tests for antimicrobial activity) .

What challenges arise in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

Scale-up introduces issues like exothermic reaction control (use jacketed reactors) and solvent recovery. Optimize catalyst loading (e.g., reduce AlCl₃ from 1.5 to 0.5 equivalents) to minimize waste. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction kinetics .

How do structural analogs (e.g., 6-methyl or 6-chloro derivatives) inform SAR studies?

Advanced Research Question

Comparative SAR analysis reveals substituent effects on solubility, bioavailability, and target binding. For example, the 6-ethyl group enhances lipophilicity (logP ~1.5) compared to the 6-methyl analog (logP ~1.2), impacting membrane permeability .

What advanced techniques validate the compound’s role in electrochemical sensing applications?

Advanced Research Question

Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) assess redox behavior. Functionalizing electrodes with the compound (e.g., via π-π stacking on carbon nanotubes) enhances sensitivity for detecting metal ions (e.g., UO₂²⁺), as demonstrated in analogous pyridinyl ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.